2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Overview
Description
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyrrolidine moiety linked via an ethyl chain to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with 2-pyrrolidin-1-ylethylamine to form the amide bond. This step usually requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for the amide group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the pyrrolidine ring.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Reduction: The reduction of the amide group yields the corresponding amine.
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of lactams or other oxidized derivatives.
Scientific Research Applications
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-pyrrolidin-1-ylethyl)benzamide: Lacks the halogen substituent on the benzene ring.
2-bromo-N-(2-piperidin-1-ylethyl)benzamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The pyrrolidine moiety also contributes to its distinct three-dimensional structure, affecting its interaction with biological targets.
Properties
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISEOGJODJCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.